
3-(4-Nitrophenoxy)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenoxy)butan-2-one, also known as 4-Nitrophenoxybutan-2-one, is a synthetic organic compound with a molecular formula of C10H11NO4. It is a colorless solid that is soluble in water and alcohol, and has a melting point of 103-105 °C. 4-Nitrophenoxybutan-2-one is widely used in the preparation of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Transferable Force Fields for Alcohols and Polyalcohols
Research has developed new force fields for alcohol and polyalcohol molecules, demonstrating the simulation of a wide variety of alcohol families. Such advancements could be relevant for modeling and understanding the behavior of 3-(4-Nitrophenoxy)butan-2-one in various environments, considering its potential alcohol-related properties (Ferrando et al., 2009).
Electrochemical Reduction of Nitro Compounds
Studies on the electrochemical reduction of nitrobenzene and 4-nitrophenol provide insights into the electrochemical behaviors of nitro-substituted compounds. Understanding these reduction processes can be crucial for developing applications in environmental remediation or synthetic chemistry involving nitro-functionalized molecules like this compound (Silvester et al., 2006).
Synthesis and Characterization of Poly(ether–ester–imide)s
Research on the synthesis of new poly(ether–ester–imide)s through reactions involving nitrophenol derivatives highlights the utility of such compounds in creating high-performance polymers with potential applications in various industries, from automotive to aerospace (Faghihi et al., 2011).
Photocatalytic Degradation of Nitrophenols
The photocatalytic degradation of nitrophenols in aqueous suspensions containing TiO2 explores the environmental applications of nitrophenol compounds. Such studies are relevant for understanding the environmental fate and potential detoxification pathways for nitro-substituted chemicals, including this compound (Paola et al., 2003).
Eigenschaften
IUPAC Name |
3-(4-nitrophenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)8(2)15-10-5-3-9(4-6-10)11(13)14/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSVIIVTOWWDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748300.png)
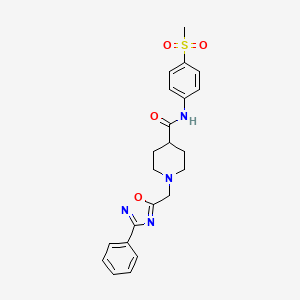
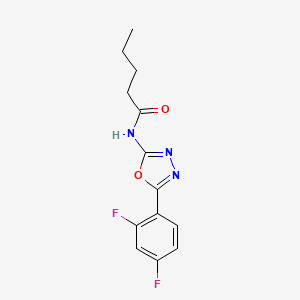

![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)
![N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748307.png)

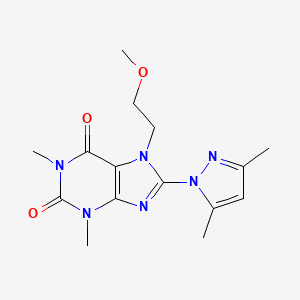
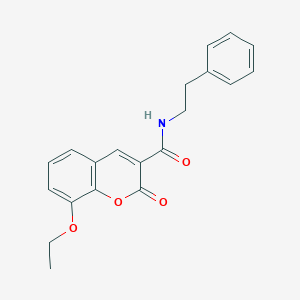
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2748314.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2748316.png)
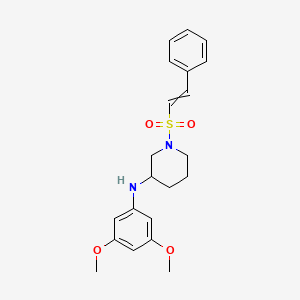
![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2748319.png)
![3-Amino-n-[4-(dimethylamino)phenyl]propanamide](/img/structure/B2748320.png)